molecular formula C25H25N5O4 B12423209 S1PR1 agonist 2

S1PR1 agonist 2

Cat. No.: B12423209
M. Wt: 459.5 g/mol
InChI Key: XEVIKQRUGDKBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosine-1-phosphate receptor 1 agonist 2 is a compound that targets the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This receptor plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. Sphingosine-1-phosphate receptor 1 agonist 2 is of significant interest due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Sphingosine-1-phosphate receptor 1 agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving sphingosine-1-phosphate receptor 1 agonist 2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of sphingosine-1-phosphate receptor 1 agonist 2 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Mechanism of Action

Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3

InChI Key

XEVIKQRUGDKBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.